molecular formula C11H18N4O3 B1481233 tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate CAS No. 2098123-72-7

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Cat. No.: B1481233
CAS No.: 2098123-72-7
M. Wt: 254.29 g/mol
InChI Key: HMVMLFNDDHGMHH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic compound characterized by its unique structural features, including a triazole ring and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H20N4O3\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Metal Ion Coordination : The triazole ring can form coordination complexes with metal ions, modulating the activity of metalloenzymes.
  • Hydrogen Bonding : The formyl group participates in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity towards biological targets.
  • Nucleophilic Substitution : The triazole ring can engage in nucleophilic substitution reactions, allowing for further functionalization and enhancement of biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds show potent activity against various bacterial strains. The presence of the formyl group enhances this activity by improving solubility and bioavailability .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects in cancer cell lines. For instance, it has been tested against human colon cancer cells (DLD1), where it induced multipolar mitosis at specific concentrations . This suggests that the compound may interfere with the mitotic spindle formation, which is crucial for cell division.

Case Studies

  • Cell Line Studies : In vitro studies on DLD1 human colon cancer cells showed that treatment with this compound resulted in a significant increase in mitotic spindle multipolarity. This effect was dose-dependent and highlights the potential for this compound as a chemotherapeutic agent .
  • Antibacterial Screening : A series of derivatives based on the triazole framework were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the carbamate structure could enhance antimicrobial efficacy, suggesting avenues for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of multipolar mitosis in DLD1 cells
Metal Ion InteractionModulation of metalloenzyme activity

Properties

IUPAC Name

tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVMLFNDDHGMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
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tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

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